7-hydroxy-5-oxo-N-propyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
7-hydroxy-5-oxo-N-propyl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c1-2-3-11-7(14)6-8(15)12-10-13(9(6)16)4-5-17-10/h4-5,15H,2-3H2,1H3,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFWXJCIRRFTQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N=C2N(C1=O)C=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazolo[3,2-a]pyrimidines, a class of compounds to which this compound belongs, have been used as the basis for synthesizing a variety of biologically active substances. These substances have shown effectiveness against a wide spectrum of conditions, including antifungal, antimalarial, antihypertensive, anti-inflammatory, and antimicrobial actions, including against Mycobacterium tuberculosis.
Mode of Action
The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target. The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets.
Biochemical Pathways
Thiazolo[3,2-a]pyrimidines have shown marked antiviral properties, suggesting they may interact with pathways related to viral replication or immune response.
Biological Activity
7-Hydroxy-5-oxo-N-propyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS Number: 898431-50-0) is a compound that has garnered attention in recent years due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in antitumor and antimicrobial contexts.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁N₃O₃S |
| Molecular Weight | 253.28 g/mol |
| Structure | Structure |
Antitumor Activity
Research indicates that thiazolo[3,2-a]pyrimidine derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that this compound selectively inhibits the growth of MCF-7 (breast cancer) and M-HeLa (cervical cancer) cell lines. Notably, its cytotoxicity is reported to be higher than that of standard chemotherapeutic agents like Sorafenib in certain contexts .
Antimicrobial Activity
The compound also demonstrates promising antimicrobial properties. In vitro evaluations have indicated its efficacy against various bacterial strains, including Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values suggest that it possesses potent antibacterial activity comparable to established antibiotics .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- GluN2A-selective NMDA receptor modulation : This compound acts as a positive allosteric modulator, enhancing synaptic transmission and potentially offering neuroprotective effects .
- Acetylcholinesterase inhibition : It has been proposed as a potential inhibitor of acetylcholinesterase, which may contribute to its cognitive-enhancing properties .
Case Studies
- Cytotoxicity Assessment :
- Antimicrobial Evaluation :
Comparison with Similar Compounds
Substituent Variations at Position 6 (Carboxamide Group)
The N-substituent on the carboxamide group significantly influences physicochemical and biological properties. Key comparisons include:
Key Observations :
Core Modifications in Thiazolo[3,2-a]pyrimidine Derivatives
Variations in the heterocyclic core or adjacent functional groups alter conformational stability and bioactivity:
Key Observations :
Comparison with Pyrimidine-Based Therapeutics
Key Observations :
- Scaffold Optimization : Modifications to the pyrimidine core (e.g., adding fused rings) are critical for target specificity .
Q & A
Advanced Research Question
- X-ray Crystallography : Single-crystal diffraction provides precise bond lengths, angles, and intermolecular interactions. For example, reports a related compound’s triclinic crystal system (space group P-1) with unit cell parameters a = 9.52 Å, b = 11.73 Å, c = 12.01 Å. Hydrogen-bonding networks (e.g., N–H···O) stabilize the lattice .
- NMR : Assign signals using 2D techniques (HSQC, HMBC):
- ¹H NMR : The N-propyl group shows a triplet at δ ~3.2 ppm (CH₂) and a sextet at δ ~1.5 ppm (CH₂CH₂CH₃).
- ¹³C NMR : The carboxamide carbonyl appears at δ ~165 ppm, while the thiazole C2 resonates at δ ~160 ppm .
Validation : Cross-check experimental data with DFT-calculated chemical shifts to confirm assignments .
What role does the N-propyl substituent play in modulating molecular conformation and bioactivity?
Advanced Research Question
- Conformational Impact : The N-propyl group introduces steric bulk, influencing dihedral angles between the thiazole and pyrimidine rings. shows that alkyl substituents alter torsional angles by 5-10°, affecting planarity and π-π stacking .
- Bioactivity : Propyl chains may enhance lipophilicity, improving membrane permeability. Compare logP values (calculated via HPLC retention times) of N-propyl vs. N-methyl analogs to assess hydrophobicity .
Experimental Design : Synthesize analogs with varying alkyl chains and evaluate cytotoxicity (MTT assay) or antimicrobial activity (MIC testing) .
How should researchers address contradictions in reported crystallographic data for thiazolo[3,2-a]pyrimidines?
Advanced Research Question
Discrepancies in bond angles or packing motifs (e.g., vs. 8) may arise from:
- Solvent Effects : Crystallization solvents (e.g., DMF vs. ethanol) influence hydrogen-bonding patterns.
- Temperature : Data collected at 296 K vs. 100 K can affect thermal motion parameters.
Resolution :
Reproduce crystallization conditions from conflicting studies.
Perform Hirshfeld surface analysis to compare intermolecular interactions .
Validate findings using powder XRD to rule out polymorphism .
What computational methods are suitable for studying the compound’s reactivity and electronic properties?
Advanced Research Question
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. This identifies nucleophilic/electrophilic sites for functionalization .
- Molecular Dynamics : Simulate solvation effects in water/DMSO to assess stability under physiological conditions.
Applications : Predict reaction pathways for ester hydrolysis or carboxamide derivatization .
What methodologies are recommended for evaluating the hydrolytic stability of the carboxamide group?
Basic Research Question
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24-72 hrs. Monitor degradation via HPLC-MS.
- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics. For example, reports t₁/₂ > 48 hrs at pH 7.4 for a similar derivative .
Mitigation Strategies : Introduce electron-withdrawing groups (e.g., nitro) ortho to the carboxamide to enhance stability .
How can structure-activity relationship (SAR) studies identify critical functional groups for antimicrobial activity?
Advanced Research Question
- Library Design : Synthesize derivatives with modifications at the 7-hydroxy, 5-oxo, or N-propyl positions.
- Bioassays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
- SAR Insights : shows that electron-deficient aryl groups at position 7 improve activity (MIC = 8 µg/mL vs. 32 µg/mL for unsubstituted analogs) .
Data Analysis : Use multivariate regression to correlate logP, polar surface area, and MIC values .
What analytical techniques are critical for characterizing byproducts during scale-up synthesis?
Basic Research Question
- LC-MS/MS : Identify impurities via molecular ion peaks and fragmentation patterns (e.g., m/z 295 for depropylated byproduct).
- IR Spectroscopy : Detect carbonyl stretches (1700-1750 cm⁻¹) to confirm carboxamide integrity.
- Elemental Analysis : Validate purity (>98%) by comparing experimental vs. theoretical C/H/N ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
